molecular formula C10H6O3 B1673114 Juglone CAS No. 481-39-0

Juglone

Cat. No.: B1673114
CAS No.: 481-39-0
M. Wt: 174.15 g/mol
InChI Key: KQPYUDDGWXQXHS-UHFFFAOYSA-N
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Description

Juglone, also known as 5-hydroxy-1,4-naphthalenedione, is a naturally occurring phenolic compound with the molecular formula C10H6O3. It is primarily found in the leaves, roots, husks, and bark of plants in the Juglandaceae family, particularly the black walnut (Juglans nigra). This compound is known for its allelopathic properties, which means it can inhibit the growth of surrounding plants .

Mechanism of Action

Target of Action

Juglone, a natural product found in walnut trees and other plants, has been reported to possess cytotoxic properties against various cancer cell lines . It has been shown to target multiple key enzymes, including cystathionine γ-synthase (HpCGS), malonyl-CoA:acyl carrier protein , and others involved in apoptosis, cell cycle, and metabolism pathway .

Mode of Action

This compound exerts its effect by inhibiting certain enzymes needed for metabolic function . This inhibition leads to an abnormal redox state, which is associated with various diseases including cancer . This compound has been found to induce autophagy and inhibit cell migration and endoplasmic reticulum stress , which are new hallmarks of cancer treatment .

Biochemical Pathways

This compound’s mode of action involves several biochemical pathways. It has been found to activate the reactive oxygen species (ROS)-mediated PI3K/Akt pathway , leading to apoptosis in non-small cell lung cancer cells . Additionally, this compound has been found to induce ferroptosis, a novel iron-dependent cell death pathway . The biosynthesis of this compound’s naphthalenoid moiety is shared with biochemical steps of the phylloquinone pathway .

Pharmacokinetics

It also increases intracellular ROS and malondialdehyde (MDA) levels, but suppresses glutathione peroxidase 4 (GPX4) and superoxide dismutase (SOD) activities .

Result of Action

This compound’s action results in several molecular and cellular effects. It has been shown to arrest the cell cycle, induce apoptosis, increase the cleavage of caspase 3 and the protein expression of Bax and Cyt c, and decrease the protein expression of Bcl-2 and caspase-3 . It also causes significant changes in transcript levels of genes related to cell growth, cell wall formation, chemical detoxification, abiotic stress response, and epigenesis .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. This compound is released into the soil through decaying litterfall, root contact, or rain leaching from its drip line, and is responsible for the detrimental effects elicited by black walnut on other species . The environmental impact of this compound also needs to be considered

Preparation Methods

Synthetic Routes and Reaction Conditions: Juglone can be synthesized through various methods. One common method involves the oxidation of 1,5-dihydroxynaphthalene using reagents such as silver oxide or potassium permanganate. Another method involves the cyclization of 2-hydroxy-1,4-naphthoquinone .

Industrial Production Methods: Industrial extraction of this compound often involves the use of microwave-assisted extraction (MAE) or ultrasonic-assisted extraction (UAE) from plant materials. For instance, a combined ultrasonic and microwave method has been employed to extract this compound from walnut green husk (Juglans nigra), optimizing conditions such as solvent type, solvent-to-sample ratio, ultrasonic power, and microwave power .

Chemical Reactions Analysis

Types of Reactions: Juglone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Juglone has a wide range of applications in scientific research:

Comparison with Similar Compounds

Juglone’s unique combination of allelopathic effects, diverse chemical reactivity, and potential therapeutic applications make it a compound of significant interest in various fields of research.

Properties

IUPAC Name

5-hydroxynaphthalene-1,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6O3/c11-7-4-5-9(13)10-6(7)2-1-3-8(10)12/h1-5,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQPYUDDGWXQXHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=O)C=CC2=O)C(=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0031504
Record name Juglone
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Molecular Weight

174.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Juglone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030773
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

481-39-0
Record name Juglone
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Record name Juglone
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name juglone
Source DTP/NCI
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Record name juglone
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Record name Juglone
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Record name 5-hydroxy-1,4-naphthoquinone
Source European Chemicals Agency (ECHA)
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Record name JUGLONE
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Record name Juglone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030773
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

155 °C
Record name Juglone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030773
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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